molecular formula C11H11N3O2S2 B2482761 3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 1705066-35-8

3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2482761
CAS No.: 1705066-35-8
M. Wt: 281.35
InChI Key: HAMUEMZOEXDVCC-UHFFFAOYSA-N
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Description

3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic compound that features a thiazole ring, a thiophene ring, and an azetidine ring

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their specific structure and the biological activity they exhibit. For example, some thiazole derivatives have been found to inhibit COX-1 and COX-2, which are enzymes involved in inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.

    Formation of the Azetidine Ring: The azetidine ring can be introduced via a ring-closing reaction, often involving a nucleophilic substitution.

    Coupling of the Rings: The thiazole and azetidine rings can be coupled using a suitable linker, such as an ester or amide bond.

    Introduction of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) are commonly employed.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce an alkyl or aryl group.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-thiazol-2-yloxy)-N-(phenyl)azetidine-1-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(1,3-thiazol-2-yloxy)-N-(pyridyl)azetidine-1-carboxamide: Contains a pyridyl ring instead of a thiophene ring.

    3-(1,3-thiazol-2-yloxy)-N-(furyl)azetidine-1-carboxamide: Features a furan ring in place of the thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide may confer unique electronic and steric properties, potentially enhancing its reactivity and specificity in certain applications compared to similar compounds.

Properties

IUPAC Name

3-(1,3-thiazol-2-yloxy)-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c15-10(13-9-2-1-4-17-9)14-6-8(7-14)16-11-12-3-5-18-11/h1-5,8H,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMUEMZOEXDVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CS2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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